2,3-dihydro-1H-inden-4-ol acetate

CAS No.: 38997-98-7

Cat. No.: VC13972954

Molecular Formula: C11H12O2

Molecular Weight: 176.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 38997-98-7 |

|---|---|

| Molecular Formula | C11H12O2 |

| Molecular Weight | 176.21 g/mol |

| IUPAC Name | 2,3-dihydro-1H-inden-4-yl acetate |

| Standard InChI | InChI=1S/C11H12O2/c1-8(12)13-11-7-3-5-9-4-2-6-10(9)11/h3,5,7H,2,4,6H2,1H3 |

| Standard InChI Key | TVVSDOVWHQPDBA-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)OC1=CC=CC2=C1CCC2 |

Introduction

Molecular Structure and Nomenclature

Chemical Identity

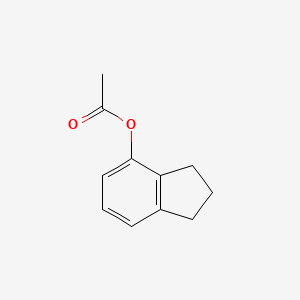

2,3-Dihydro-1H-inden-4-ol acetate (systematic IUPAC name: acetyloxy-2,3-dihydro-1H-inden-4-ol) is an ester derivative of 2,3-dihydro-1H-inden-4-ol. Its molecular formula is C₁₁H₁₂O₂, with a molecular weight of 176.21 g/mol. The structure comprises a bicyclic indane system with an acetyloxy (-OAc) group at the 4-position (Figure 1) .

Table 1: Key molecular descriptors of 2,3-dihydro-1H-inden-4-ol acetate

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂O₂ |

| Molecular Weight | 176.21 g/mol |

| Exact Mass | 176.084 g/mol |

| Topological Polar Surface Area | 26.3 Ų |

| LogP (Octanol-Water) | 1.716 |

Structural Analysis

The indane backbone consists of a benzene ring fused to a cyclopentane ring. In the 4-ol acetate derivative, the hydroxyl group at position 4 is esterified with acetic acid. This substitution pattern influences electronic distribution and steric interactions, which can be inferred from analogous compounds. For example, 2,3-dihydro-1H-inden-2-yl acetate exhibits a density of 1.12 g/cm³ and a boiling point of 265°C . While experimental data for the 4-ol isomer is absent, computational models predict similar bulk properties with minor variations due to positional isomerism.

Synthesis and Deracemization

Synthetic Routes

The synthesis of indane acetates typically involves two steps:

-

Hydroxylation: Introduction of a hydroxyl group at the desired position on the indane skeleton.

-

Esterification: Reaction of the alcohol with acetyl chloride or acetic anhydride under catalytic conditions.

-

Biocatalytic Resolution: Lipase-mediated kinetic resolution of racemic dihydroindenols, as demonstrated for 2,3-dihydro-1H-inden-1-ol using Burkholderia cepacia lipase .

-

Chiral HPLC: Preparative separation of enantiomers followed by acetylation .

Table 2: Enzymatic deracemization parameters for indanol derivatives

| Parameter | Value |

|---|---|

| Enzyme | Burkholderia cepacia lipase |

| Substrate | Racemic dihydroindenol |

| Reaction Time | 24–48 hours |

| Enantiomeric Excess (ee) | >90% |

Stereochemical Considerations

The absolute configuration of indane derivatives is critical for pharmaceutical applications. For 2,3-dihydro-1H-inden-1-ol, X-ray crystallography and chiral HPLC have been used to assign configurations . While no studies specifically address the 4-ol acetate, convergent methods combining enzymatic analysis and spectroscopic techniques could be extrapolated.

Physicochemical Properties

Nuclear Magnetic Resonance (NMR)

-

¹H NMR: Expected signals include aromatic protons (δ 6.8–7.2 ppm), methylene groups of the dihydroindene ring (δ 2.8–3.2 ppm), and the acetate methyl group (δ 2.1 ppm) .

-

¹³C NMR: Carbonyl resonance of the acetate at δ 170–175 ppm, aromatic carbons at δ 120–140 ppm, and aliphatic carbons at δ 20–40 ppm .

Infrared (IR) Spectroscopy

Thermodynamic Properties

Based on the 2-yl acetate analog :

-

Boiling Point: ~265°C (estimated)

-

LogP: 1.716 (indicative of moderate lipophilicity)

Applications and Industrial Relevance

Pharmaceutical Intermediates

Indane derivatives are precursors to bioactive molecules. For example, 2-aminoindan hydrochloride (CAS 2338-18-3) is used in neurologics . The 4-ol acetate could serve as a prodrug or synthetic intermediate for anti-inflammatory or antiviral agents.

Fragrance and Flavor Industry

Acetates of terpenoid alcohols are widely used in perfumery. The aromatic backbone of 2,3-dihydro-1H-inden-4-ol acetate may contribute to novel scent profiles.

Materials Science

Indane-based polymers exhibit thermal stability, suggesting applications in high-performance plastics or coatings.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume